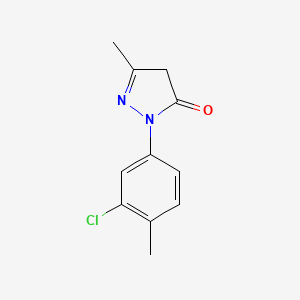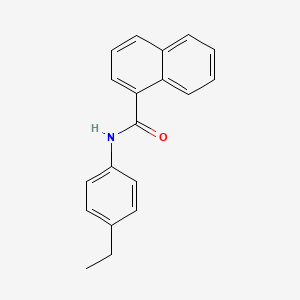
N-propyl-N'-2-pyridinylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propyl-N'-2-pyridinylurea (PPU) is a chemical compound that has been extensively studied for its potential use in scientific research. PPU is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in cell signaling and regulation.
Applications De Recherche Scientifique
N-propyl-N'-2-pyridinylurea has been used extensively in scientific research as a potent inhibitor of protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine protein kinase that regulates a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and DNA repair. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. N-propyl-N'-2-pyridinylurea has been shown to inhibit CK2 activity in vitro and in vivo, leading to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of N-propyl-N'-2-pyridinylurea as a CK2 inhibitor involves the binding of the compound to the ATP-binding site of the enzyme. This leads to the inhibition of CK2 activity and the subsequent downstream effects on cellular processes. N-propyl-N'-2-pyridinylurea has also been shown to induce the degradation of CK2α, the catalytic subunit of CK2, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
N-propyl-N'-2-pyridinylurea has been shown to have a wide range of biochemical and physiological effects, including the suppression of tumor growth, the induction of apoptosis in cancer cells, and the inhibition of CK2 activity. N-propyl-N'-2-pyridinylurea has also been shown to have anti-inflammatory effects, as well as neuroprotective effects in models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-propyl-N'-2-pyridinylurea has several advantages as a research tool, including its potency as a CK2 inhibitor, its selectivity for CK2 over other kinases, and its ability to induce the degradation of CK2α. However, N-propyl-N'-2-pyridinylurea also has some limitations, including its potential toxicity and the need for careful dosing in experiments.
Orientations Futures
There are several future directions for research on N-propyl-N'-2-pyridinylurea, including the development of more potent and selective CK2 inhibitors, the investigation of N-propyl-N'-2-pyridinylurea's effects on other cellular processes and signaling pathways, and the development of N-propyl-N'-2-pyridinylurea-based therapies for cancer and other diseases. Additionally, the use of N-propyl-N'-2-pyridinylurea as a tool for studying the role of CK2 in disease and cellular processes is an area of active research.
Méthodes De Synthèse
N-propyl-N'-2-pyridinylurea can be synthesized using a variety of methods, including the reaction of pyridine-2-carboxylic acid with propyl isocyanate. In this method, the acid is first converted into the corresponding acid chloride, which is then reacted with propyl isocyanate to yield N-propyl-N'-2-pyridinylurea. Other methods include the reaction of pyridine-2-carboxylic acid with propylamine, followed by reaction with phosgene or triphosgene.
Propriétés
IUPAC Name |
1-propyl-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-6-11-9(13)12-8-5-3-4-7-10-8/h3-5,7H,2,6H2,1H3,(H2,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRFUMYUUUXHOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-3-(pyridin-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl) benzenecarbothioate](/img/structure/B5812869.png)



![N-allyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5812887.png)
![3-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5812899.png)


![4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5812938.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B5812947.png)

![4-[(3-methyl-2-thienyl)methyl]thiomorpholine](/img/structure/B5812958.png)
![methyl {4-[(tert-butylamino)sulfonyl]phenoxy}acetate](/img/structure/B5812960.png)